Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
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Overview
Description
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene is a useful research compound. Its molecular formula is C38H20 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Properties and Solvent Polarity
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene has been studied for its fluorescence properties. Research indicates that the emission intensities of certain polycyclic aromatic hydrocarbons, including this compound, depend on solvent polarity. This finding is crucial in the application of fluorescence spectroscopy and the development of solvent polarity probes (Waris et al., 1989).
Molecular Structure Analysis
The molecular and crystal structure of this compound has been examined using X-ray diffraction. This compound exhibits significant distortion from a planar structure due to steric repulsion, a characteristic important in the field of organic chemistry and materials science (Oonishi et al., 1992).
Synthesis and Mobility in Electronic Applications
In electronic applications, the synthesis and investigation of derivatives of this compound for hole mobility have been reported. This research is significant in the development of field-effect transistors and other electronic devices (Alameddine et al., 2015).
Pyrolysis Product Identification
This compound has been identified as a product of the supercritical pyrolysis of fuels like toluene and Fischer-Tropsch synthetic jet fuel. This finding is relevant in the study of combustion and pyrolysis processes (McClaine et al., 2007).
Mechanism of Action
Target of Action
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene, also known as 7, 8 : 15, 16-Dibenzoterrylene , is primarily used in the field of nanotechnology. Its primary target is the optical sensing of current dynamics in LED devices . This compound interacts with the light-emitting diodes (LEDs) to provide valuable information about the current dynamics within these devices.
Mode of Action
It is likely that the compound’s unique chemical structure, which includes three benzene rings and two naphthalene rings , plays a significant role in its interaction with LEDs.
Biochemical Pathways
Its main role is in the optical sensing of current dynamics in LED devices .
Result of Action
The result of the action of this compound is the enhanced ability to sense current dynamics in LED devices . This can lead to improvements in the performance and efficiency of these devices.
Properties
IUPAC Name |
decacyclo[16.16.2.12,6.119,23.011,35.012,17.028,36.029,34.010,38.027,37]octatriaconta-1(34),2,4,6(38),7,9,11(35),12,14,16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H20/c1-2-14-24-23(13-1)33-27-17-5-9-21-10-7-19-29(31(21)27)35-25-15-3-4-16-26(25)36-30-20-8-12-22-11-6-18-28(32(22)30)34(24)38(36)37(33)35/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCSERRBCRIJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C=CC=CC5=C6C4=C2C7=CC=CC8=C7C6=CC=C8)C9=CC=CC1=C9C3=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940163 |
Source
|
Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187-96-2 |
Source
|
Record name | Tribenzo(de,h,kl)naphtho(1,2,3,4-rst)tetraphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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